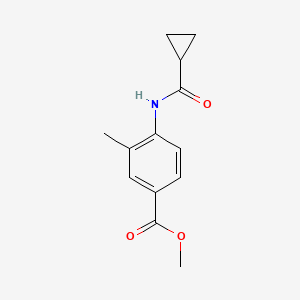![molecular formula C9H19ClN2O3 B14913393 tert-Butyl N-[3-(aminomethyl)oxetan-3-yl]carbamate hydrochloride](/img/structure/B14913393.png)
tert-Butyl N-[3-(aminomethyl)oxetan-3-yl]carbamate hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl N-[3-(aminomethyl)oxetan-3-yl]carbamate;hydrochloride is a chemical compound with the molecular formula C9H19ClN2O3 and a molecular weight of 238.71 g/mol . This compound is often used in scientific research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl N-[3-(aminomethyl)oxetan-3-yl]carbamate involves multiple steps. Initially, the corresponding amino alcohol reacts with ethylene oxide under suitable conditions to form 3-(aminomethyl)oxetan-3-ol. This intermediate is then reacted with tert-butoxycarbonyl isocyanate under basic conditions to yield tert-Butyl N-[3-(aminomethyl)oxetan-3-yl]carbamate .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the synthesis typically involves standard organic synthesis techniques, including the use of protective groups and controlled reaction conditions to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl N-[3-(aminomethyl)oxetan-3-yl]carbamate undergoes various chemical reactions, including:
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions.
Oxidation and Reduction:
Common Reagents and Conditions
Common reagents used in reactions involving this compound include bases like sodium hydroxide for deprotection and acids for protonation. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from reactions involving tert-Butyl N-[3-(aminomethyl)oxetan-3-yl]carbamate depend on the specific reaction conditions and reagents used. For example, deprotection reactions yield the free amine, while substitution reactions can introduce various functional groups.
Scientific Research Applications
Chemistry
In chemistry, tert-Butyl N-[3-(aminomethyl)oxetan-3-yl]carbamate is used as a building block for the synthesis of more complex molecules.
Biology and Medicine
In biological and medical research, this compound is used to study the effects of oxetane-containing molecules on biological systems. It serves as a precursor for the synthesis of potential pharmaceutical agents .
Industry
In industrial applications, tert-Butyl N-[3-(aminomethyl)oxetan-3-yl]carbamate is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial processes .
Mechanism of Action
The mechanism of action of tert-Butyl N-[3-(aminomethyl)oxetan-3-yl]carbamate involves its interaction with molecular targets in biological systems. The compound can form covalent bonds with nucleophilic sites in proteins and other biomolecules, leading to changes in their structure and function.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl N-[3-(aminomethyl)oxetan-3-yl]methylcarbamate: This compound has a similar structure but with a methyl group instead of a hydrogen atom on the oxetane ring.
tert-Butyl (3-(aminomethyl)oxetan-3-yl)carbamate: This compound is similar but lacks the hydrochloride component.
Uniqueness
tert-Butyl N-[3-(aminomethyl)oxetan-3-yl]carbamate;hydrochloride is unique due to the presence of the oxetane ring and the hydrochloride salt, which can influence its solubility and reactivity. These features make it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C9H19ClN2O3 |
|---|---|
Molecular Weight |
238.71 g/mol |
IUPAC Name |
tert-butyl N-[3-(aminomethyl)oxetan-3-yl]carbamate;hydrochloride |
InChI |
InChI=1S/C9H18N2O3.ClH/c1-8(2,3)14-7(12)11-9(4-10)5-13-6-9;/h4-6,10H2,1-3H3,(H,11,12);1H |
InChI Key |
UKAOKELELBYVLF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(COC1)CN.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2E)-2-{[5-(3-nitrophenyl)furan-2-yl]methylidene}hydrazinecarboxamide](/img/structure/B14913327.png)
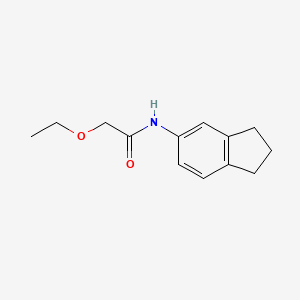
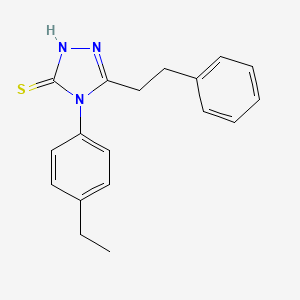

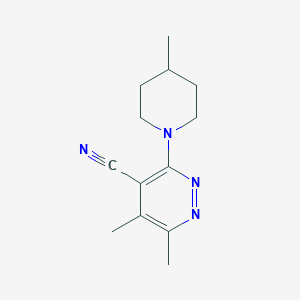
![N-[(4-cyclohexylphenyl)carbonyl]valine](/img/structure/B14913347.png)

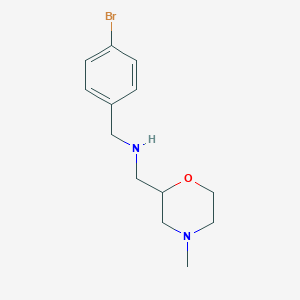
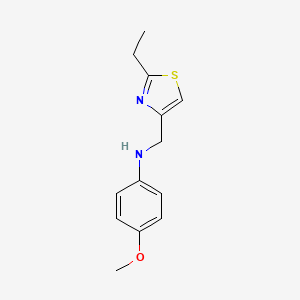
![5-(4-Methylphenyl)-7-phenyl[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B14913382.png)
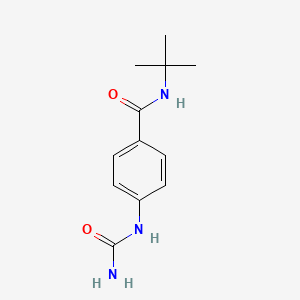

![5-(4-Chlorophenyl)-7-(thiophen-2-yl)-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B14913408.png)
